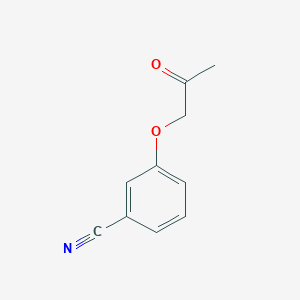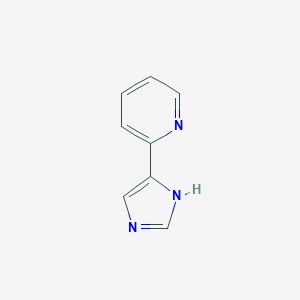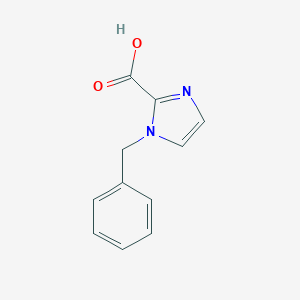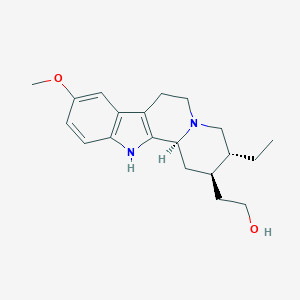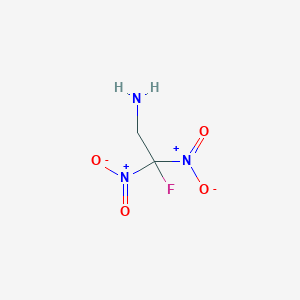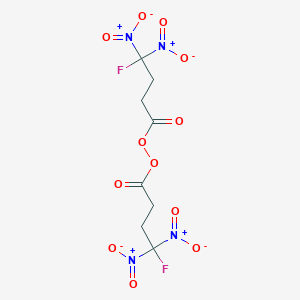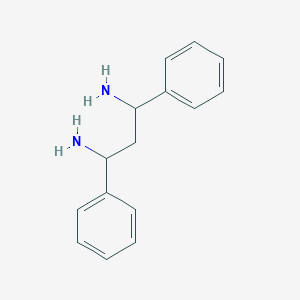
1,3-Diphenylpropane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenylpropane-1,3-diamine (DPPD) is a chemical compound that is widely used in the field of chemistry and biochemistry. It is a white crystalline powder that is soluble in water and organic solvents. DPPD is commonly used as an antioxidant in various industries, including the food, cosmetics, and polymer industries.
作用机制
The mechanism of action of 1,3-Diphenylpropane-1,3-diamine is based on its ability to scavenge free radicals. Free radicals are highly reactive molecules that can damage cells and tissues by oxidizing cellular components such as lipids, proteins, and DNA. 1,3-Diphenylpropane-1,3-diamine can neutralize free radicals by donating hydrogen atoms to the radical species, which converts them into stable molecules.
生化和生理效应
1,3-Diphenylpropane-1,3-diamine has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage in cells, tissues, and organs. 1,3-Diphenylpropane-1,3-diamine has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 1,3-Diphenylpropane-1,3-diamine has been shown to have neuroprotective properties and can protect against neuronal damage induced by oxidative stress.
实验室实验的优点和局限性
1,3-Diphenylpropane-1,3-diamine is a widely used antioxidant in various industries, including the food, cosmetics, and polymer industries. It is a well-established compound, and its synthesis method is well-known. 1,3-Diphenylpropane-1,3-diamine has been extensively studied for its antioxidant properties, and its mechanism of action is well-understood. However, there are some limitations associated with the use of 1,3-Diphenylpropane-1,3-diamine in lab experiments. 1,3-Diphenylpropane-1,3-diamine is a highly reactive compound and can interact with other compounds in the experimental system, which can complicate the interpretation of results. In addition, 1,3-Diphenylpropane-1,3-diamine can interfere with some assays, which can affect the accuracy of the results.
未来方向
There are several future directions for the study of 1,3-Diphenylpropane-1,3-diamine. One area of research is the development of new synthetic methods for 1,3-Diphenylpropane-1,3-diamine that are more efficient and environmentally friendly. Another area of research is the study of the potential use of 1,3-Diphenylpropane-1,3-diamine in the treatment of various diseases, including cancer and neurodegenerative diseases. In addition, there is a need for further studies to understand the interaction of 1,3-Diphenylpropane-1,3-diamine with other compounds in the experimental system and to develop new assays that are not affected by 1,3-Diphenylpropane-1,3-diamine interference.
Conclusion
In conclusion, 1,3-Diphenylpropane-1,3-diamine (1,3-Diphenylpropane-1,3-diamine) is a well-established antioxidant that has been extensively studied for its radical scavenging properties. 1,3-Diphenylpropane-1,3-diamine has been used in various industries, including the food, cosmetics, and polymer industries, to prevent oxidative degradation of products. 1,3-Diphenylpropane-1,3-diamine has also been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. There are several future directions for the study of 1,3-Diphenylpropane-1,3-diamine, including the development of new synthetic methods and the study of its potential use in the treatment of diseases.
科学研究应用
1,3-Diphenylpropane-1,3-diamine has been extensively studied for its antioxidant properties. It has been shown to have a high radical scavenging activity and can protect against oxidative stress-induced damage. 1,3-Diphenylpropane-1,3-diamine has been used in various industries, including the food, cosmetics, and polymer industries, to prevent oxidative degradation of products. In addition, 1,3-Diphenylpropane-1,3-diamine has been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases.
属性
CAS 编号 |
19293-52-8 |
|---|---|
产品名称 |
1,3-Diphenylpropane-1,3-diamine |
分子式 |
C15H18N2 |
分子量 |
226.32 g/mol |
IUPAC 名称 |
1,3-diphenylpropane-1,3-diamine |
InChI |
InChI=1S/C15H18N2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-15H,11,16-17H2 |
InChI 键 |
ILDQIFPNBGCLRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)N)N |
规范 SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)N)N |
其他 CAS 编号 |
19293-52-8 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


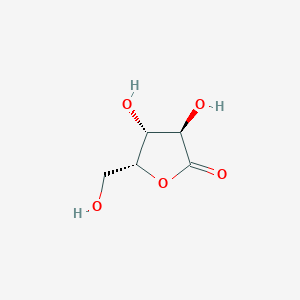
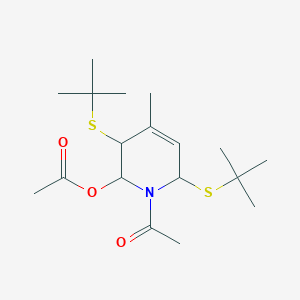
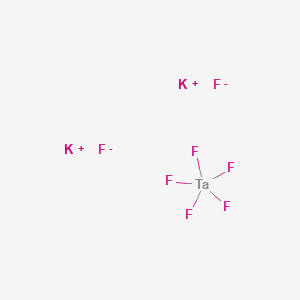
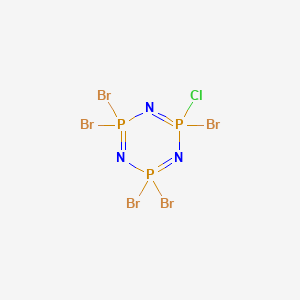
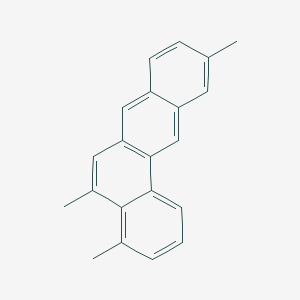
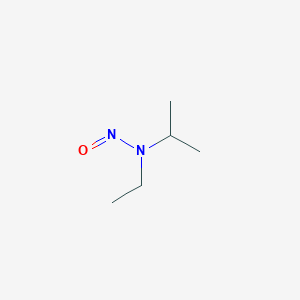

![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
